(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one
Overview
Description
(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one is a compound belonging to the class of indole derivatives. It is characterized by the presence of an indole ring substituted with a methyl group at the nitrogen atom and a phenylprop-2-en-1-one moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one can be achieved through the Claisen–Schmidt condensation reaction. This involves the reaction of 1-methylindole-3-carboxaldehyde with various substituted acetophenones. The reaction is typically carried out using liquid-assisted grinding in a high-energy ball mill, which is an eco-friendly method requiring minimal organic solvent (100 μL ethanol) and a shorter reaction time (15–60 minutes) compared to conventional methods .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the mechanochemical synthesis approach mentioned above could be scaled up for industrial applications due to its efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one has several scientific research applications, including:
Medicine: The compound has shown potential as an antimalarial agent through molecular docking studies.
Industry: Its eco-friendly synthesis method makes it a candidate for industrial applications in the production of biologically active compounds.
Mechanism of Action
The mechanism of action of (2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its antiproliferative activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The compound’s antimalarial activity is linked to its ability to inhibit plasmepsins, which are enzymes involved in the breakdown of hemoglobin in the malaria parasite .
Comparison with Similar Compounds
Similar Compounds
Trimethoxyphenyl (TMP) Compounds: These compounds contain the TMP functional group and have shown notable anti-cancer, anti-fungal, anti-bacterial, and antiviral properties.
Properties
IUPAC Name |
(E)-3-(1-methylindol-3-yl)-1-phenylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-19-13-15(16-9-5-6-10-17(16)19)11-12-18(20)14-7-3-2-4-8-14/h2-13H,1H3/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILQBPPLINUZPV-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328308 | |
Record name | (E)-3-(1-methylindol-3-yl)-1-phenylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662731 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
38470-65-4 | |
Record name | (E)-3-(1-methylindol-3-yl)-1-phenylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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